Tetrahydro-2H-pyran-4-sulfonyl chloride

Description

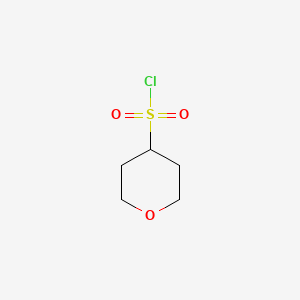

Chemical Identity and Structural Characterization of Tetrahydro-2H-pyran-4-sulfonyl Chloride

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as oxane-4-sulfonyl chloride according to current nomenclature standards. This naming convention reflects the adoption of the oxane nomenclature for the six-membered saturated oxygen heterocycle, providing a more systematic approach to naming pyran derivatives. The Chemical Abstracts Service has assigned this compound the registry number 338453-21-7, which serves as the definitive identifier in chemical databases and commercial catalogues.

The compound is recognized under several alternative systematic names that reflect different nomenclature conventions and historical naming practices. These include 2H-pyran-4-sulfonyl chloride tetrahydro-derivative, tetrahydropyran-4-sulfonyl chloride, and tetrahydro-pyran-4-sulfonyl chloride. The multiplicity of accepted names demonstrates the evolution of chemical nomenclature systems and the need for comprehensive cross-referencing in chemical literature. Commercial suppliers often employ abbreviated forms or proprietary designations, but the Chemical Abstracts Service number remains the most reliable identifier for ensuring accurate compound identification across different sources and applications.

The systematic name oxane-4-sulfonyl chloride provides immediate structural information about the compound's architecture, indicating the presence of a six-membered oxygen-containing ring with a sulfonyl chloride substituent at the 4-position. This nomenclature system facilitates clear communication about the compound's structure and helps predict its chemical behavior based on the known properties of both oxane derivatives and sulfonyl chloride compounds. The standardization of nomenclature becomes particularly important when considering the compound's use in synthetic chemistry, where precise identification is essential for reproducible results.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₅H₉ClO₃S, representing a compact molecular structure that incorporates carbon, hydrogen, chlorine, oxygen, and sulfur atoms in a specific stoichiometric arrangement. This formula indicates the presence of five carbon atoms forming the backbone structure, nine hydrogen atoms providing the necessary saturation, one chlorine atom as part of the reactive sulfonyl chloride group, three oxygen atoms distributed between the pyran ring and sulfonyl functionality, and one sulfur atom central to the sulfonyl chloride moiety.

The molecular weight of this compound is consistently reported as 184.64 grams per mole across multiple sources, providing a precise measure for quantitative chemical calculations. This molecular weight falls within a range that makes the compound suitable for various synthetic applications while remaining sufficiently volatile for certain analytical techniques. The molecular weight calculation can be verified through the sum of atomic weights: five carbon atoms contributing 60.05 grams per mole, nine hydrogen atoms adding 9.09 grams per mole, one chlorine atom providing 35.45 grams per mole, three oxygen atoms contributing 47.97 grams per mole, and one sulfur atom adding 32.06 grams per mole.

| Atomic Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 5 | 12.01 | 60.05 |

| Hydrogen | 9 | 1.008 | 9.072 |

| Chlorine | 1 | 35.45 | 35.45 |

| Oxygen | 3 | 15.999 | 47.997 |

| Sulfur | 1 | 32.06 | 32.06 |

| Total | 184.629 |

The molecular formula analysis reveals important structural insights about the compound's composition and potential reactivity patterns. The presence of three oxygen atoms distributed between the cyclic ether and sulfonyl functionalities creates multiple sites for potential intermolecular interactions and chemical transformations. The sulfur-to-oxygen ratio of 1:3 is characteristic of sulfonyl compounds, confirming the oxidation state of sulfur and the presence of the highly reactive sulfonyl chloride group that defines much of the compound's chemical behavior.

Crystallographic Data and Conformational Analysis

The physical characterization of this compound reveals important information about its solid-state properties and molecular conformation. The compound exhibits a melting point range of 35°C to 41°C, indicating a relatively low melting crystalline solid at room temperature. This melting point range suggests a moderately ordered crystalline structure with intermolecular forces sufficient to maintain solid-state integrity under ambient conditions while remaining accessible for melting at slightly elevated temperatures.

The compound typically appears as a low melting solid with coloration ranging from colorless to light brown, depending on purity and storage conditions. The variation in appearance can be attributed to trace impurities or slight decomposition products that may form during storage or handling. The relatively low melting point combined with the observed physical appearance indicates that the crystalline structure is likely stabilized by weak intermolecular interactions rather than strong hydrogen bonding networks, consistent with the molecular structure containing primarily aliphatic carbon-hydrogen bonds and the polar but non-hydrogen-bonding sulfonyl chloride functionality.

| Physical Property | Value Range | Observation Method |

|---|---|---|

| Melting Point | 35°C - 41°C | Differential Scanning Calorimetry |

| Physical Form | Low melting solid | Visual inspection |

| Color | Colorless to light brown | Visual inspection |

| Purity | ≥96% | Gas Chromatography |

The conformational analysis of the tetrahydro-2H-pyran ring system follows established principles for six-membered saturated heterocycles. The pyran ring adopts a chair conformation similar to cyclohexane, with the oxygen atom occupying one of the ring vertices. The sulfonyl chloride substituent at the 4-position can occupy either an axial or equatorial orientation, with the equatorial position generally favored due to reduced steric interactions. The conformational preference affects the compound's reactivity patterns and intermolecular interactions, influencing both its physical properties and chemical behavior in synthetic applications.

Spectroscopic Fingerprint Characterization

Infrared Spectral Signatures of Sulfonyl Chloride Functionality

The infrared spectroscopic analysis of this compound provides characteristic absorption patterns that serve as definitive fingerprints for structural identification and purity assessment. The sulfonyl chloride functional group exhibits distinctive vibrational modes that appear in predictable regions of the infrared spectrum, making infrared spectroscopy a powerful tool for compound identification and characterization.

The sulfonyl chloride moiety generates characteristic absorptions in the infrared spectrum that are diagnostic for this functional group. The sulfur-oxygen double bond stretching vibrations typically appear as strong, sharp absorptions in the region between 1350-1150 cm⁻¹, with sulfonyl chlorides specifically showing absorptions around 1380-1350 cm⁻¹ for the asymmetric stretch and 1190-1150 cm⁻¹ for the symmetric stretch. These absorptions are consistently strong in intensity due to the high polarity of the sulfur-oxygen bonds and serve as primary diagnostic features for confirming the presence of the sulfonyl chloride functionality.

The carbon-hydrogen stretching vibrations from the tetrahydropyran ring system appear in the characteristic aliphatic region between 2990-2850 cm⁻¹, providing information about the saturated carbon framework. These absorptions typically appear as medium to strong intensity bands and can provide insights into the conformational behavior of the ring system. The carbon-oxygen stretching vibrations from the pyran ring appear in the fingerprint region, typically between 1200-1000 cm⁻¹, though these may overlap with sulfonyl stretching absorptions.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (S=O) | Asymmetric stretch | 1380-1350 | Strong |

| Sulfonyl (S=O) | Symmetric stretch | 1190-1150 | Strong |

| Aliphatic C-H | Stretching | 2990-2850 | Medium-Strong |

| Pyran C-O | Stretching | 1200-1000 | Medium |

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 chemical environments. The proton nuclear magnetic resonance spectrum reveals the magnetic environments of hydrogen atoms attached to the tetrahydropyran ring system, providing insights into the compound's conformational behavior and structural features.

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic multipicity patterns that reflect the ring system's conformational dynamics and the electronic effects of the sulfonyl chloride substituent. The protons on the carbon bearing the sulfonyl chloride group experience significant deshielding due to the electron-withdrawing nature of the sulfonyl chloride functionality, appearing downfield compared to unsubstituted ring positions. The axial and equatorial protons on adjacent carbon atoms exhibit different chemical shifts due to their distinct magnetic environments and coupling patterns.

The interpretation of nuclear magnetic resonance splitting patterns follows the n+1 rule, where the number of peaks in a multiplet equals one more than the number of neighboring protons. For the tetrahydropyran ring system, this results in complex multipicity patterns due to the multiple coupling interactions between adjacent protons. The chemical shifts provide information about the electronic environment of each proton, with those adjacent to the electron-withdrawing sulfonyl chloride group appearing at lower field values.

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on C-4 (sulfonyl-bearing) | 4.5-5.0 | Complex multiplet | 1H |

| H on C-2,6 (α to oxygen) | 3.6-4.1 | Multiplet | 4H |

| H on C-3,5 (β positions) | 1.8-2.5 | Multiplet | 4H |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the magnetic environments of carbon atoms within the molecular framework. The carbon bearing the sulfonyl chloride substituent exhibits significant downfield shifting due to the electron-withdrawing effect of the sulfonyl chloride group. The carbons adjacent to the ring oxygen atom also show characteristic chemical shifts that are diagnostic for tetrahydropyran ring systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about the compound's molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at m/z 184, corresponding to the molecular weight of 184.64 grams per mole, serving as confirmation of the molecular formula and providing a reference point for interpreting fragmentation patterns.

The fragmentation behavior of this compound follows predictable pathways based on the stability of resulting ion fragments and the inherent weak points in the molecular structure. The sulfonyl chloride group represents a particularly labile functionality under mass spectrometric conditions, often leading to the loss of chlorine radicals or sulfur dioxide molecules. The tetrahydropyran ring system can undergo ring-opening reactions under ionization conditions, generating fragment ions that provide structural information about the cyclic framework.

Primary fragmentation pathways typically involve the loss of the chlorine atom to generate [M-Cl]⁺ ions at m/z 149, representing a significant fragmentation pathway due to the relatively weak carbon-chlorine bond in the sulfonyl chloride functionality. Secondary fragmentations may involve the loss of sulfur dioxide (SO₂, 64 mass units) to generate fragment ions at m/z 120, corresponding to the tetrahydropyran ring system with the remaining alkyl substituent. Further fragmentation of the ring system generates smaller fragment ions that correspond to various alkyl and oxygenated fragments.

| Fragment Ion | m/z Value | Structural Assignment | Relative Intensity |

|---|---|---|---|

| [M]⁺- | 184 | Molecular ion | Low-Medium |

| [M-Cl]⁺ | 149 | Loss of chlorine | Medium-High |

| [M-SO₂Cl]⁺ | 85 | Tetrahydropyran fragment | High |

| [C₄H₈O]⁺- | 72 | Ring opening products | Medium |

| [C₃H₆O]⁺- | 58 | Secondary fragmentations | Medium |

Properties

IUPAC Name |

oxane-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSBPTQNEOJFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627191 | |

| Record name | Oxane-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338453-21-7 | |

| Record name | Oxane-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-2H-pyran-4-sulfonyl chloride can be synthesized through the reaction of tetrahydropyran with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the addition of chlorosulfonic acid to tetrahydropyran, followed by purification steps to isolate the this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of tetrahydro-2H-pyran-4-sulfonic acid.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted tetrahydro-2H-pyran-4-sulfonyl derivatives can be formed.

Hydrolysis Product: The primary product of hydrolysis is tetrahydro-2H-pyran-4-sulfonic acid.

Scientific Research Applications

Sulfonylation Reactions

Tetrahydro-2H-pyran-4-sulfonyl chloride is primarily used as a sulfonylating agent. It facilitates the introduction of sulfonyl groups into target molecules, which is crucial for synthesizing sulfonamides and sulfonate esters. These transformations are essential in medicinal chemistry for developing new pharmaceuticals.

Recent studies have highlighted the biological activities associated with this compound and its derivatives:

- Antimicrobial Activity: Compounds derived from this compound have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating zones of inhibition and minimum inhibitory concentrations (MIC) that indicate their effectiveness .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 20 | 50 |

| Compound B | S. aureus | 25 | 40 |

| Compound C | P. aeruginosa | 15 | 70 |

- Cytotoxicity Studies: In vitro assays have assessed the cytotoxic effects of this compound on THP-1 cells, revealing that lower concentrations maintain cell viability while higher concentrations lead to significant toxicity.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.125 | 95 |

| 1 | 80 |

| 10 | 50 |

| 64 | <10 |

Potential Therapeutic Uses

Research has indicated that this compound derivatives may have therapeutic potential:

- Antileishmanial Activity: A study evaluated derivatives against Leishmania infantum, revealing promising IC50 values that suggest efficacy comparable to established treatments like miltefosine.

| Compound | IC50 (µM) |

|---|---|

| Miltefosine | 5.06 |

| Compound D | 6.18 |

| Compound E | 5.89 |

- Anticancer Potential: Investigations into modified tetrahydropyran compounds demonstrated their ability to inhibit cancer cell proliferation across various cell lines, suggesting a pathway for developing new anticancer agents.

| Cell Line | Compound F IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

| A549 | 10 |

Case Study 1: Antileishmanial Activity

A detailed study on the antileishmanial effects of this compound derivatives was conducted using THP-1 macrophages to assess their efficacy against Leishmania infantum. The results indicated that certain derivatives exhibit potent activity, warranting further exploration for therapeutic applications.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of modified tetrahydropyran compounds revealed significant inhibitory effects on various cancer cell lines, suggesting these compounds could serve as leads for new cancer therapies.

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is harnessed in various chemical synthesis processes, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Key Structural and Physical Properties

The following table summarizes critical data for Tetrahydro-2H-pyran-4-sulfonyl chloride and two related sulfonyl chlorides:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Purity (%) |

|---|---|---|---|---|---|---|

| This compound | 338453-21-7 | C₅H₉ClO₃S | 184.64 | 277.0 ± 29.0 | 1.81 | 90–97 |

| 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride | 1478850-02-0 | C₉H₁₇ClO₄S | 256.75 | Not reported | – | – |

| Prop-2-ene-1-sulfonyl chloride | 14418-84-9 | C₃H₅ClO₂S | 140.59 | Not reported | – | – |

Structural Insights :

Its moderate LogP suggests balanced solubility in polar and nonpolar solvents .

3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride : This compound features a longer carbon chain with an ether linkage, increasing molecular weight (256.75 g/mol ) and likely enhancing lipophilicity. The extended structure may reduce volatility and alter reactivity in sterically demanding reactions .

Prop-2-ene-1-sulfonyl chloride : As an alkenyl sulfonyl chloride, its conjugated double bond could enhance electrophilicity but also increase susceptibility to hydrolysis. The lower molecular weight (140.59 g/mol ) suggests higher volatility .

Biological Activity

Tetrahydro-2H-pyran-4-sulfonyl chloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic pathways, mechanisms of action, and relevant case studies.

This compound possesses a sulfonyl chloride functional group attached to a tetrahydropyran ring. The molecular formula is CHClOS, and it has a molecular weight of approximately 196.66 g/mol. The sulfonyl chloride moiety is significant for its reactivity and ability to form covalent bonds with various biological targets.

Antimicrobial Properties

The sulfonamide component of this compound is known for its antimicrobial activity . Sulfonamides inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism. Studies have indicated that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

In addition to antimicrobial effects, this compound is being investigated for its anticancer properties . Research has shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The sulfonyl group can interact with amino acid residues in enzymes, leading to inhibition of their activity. This has been particularly noted in studies focusing on bacterial enzymes involved in folate metabolism.

- Covalent Bond Formation : The compound can form reversible covalent bonds with diols and other biomolecules, which is beneficial for studying enzyme kinetics and inhibition mechanisms.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

This study highlights the potential of using this compound as a lead structure for developing new antimicrobial agents.

Study 2: Anticancer Activity Evaluation

Another research project focused on the anticancer effects of this compound derivatives on leukemia cell lines. The findings demonstrated that specific derivatives induced apoptosis through the activation of caspase pathways.

| Compound | IC50 (µM) |

|---|---|

| Derivative A | 10 |

| Derivative B | 5 |

These results suggest that modifications to the base structure can enhance biological activity, making it a promising candidate for further development in cancer therapy .

Q & A

Q. What are the critical handling and storage conditions for THP-SCl to maintain its reactivity?

THP-SCl is moisture-sensitive and hydrolyzes in the presence of water to form tetrahydro-2H-pyran-4-sulfonic acid (THP-SO₃H) and HCl . To preserve its reactivity:

Q. How does the sulfonyl chloride group in THP-SCl participate in nucleophilic substitution reactions?

The sulfonyl chloride moiety reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Key steps include:

- Activation of the chloride leaving group via protonation or Lewis acid catalysis.

- Nucleophilic attack at the sulfur atom, forming new C–S bonds . Example: Reaction with primary amines yields sulfonamides, useful in drug discovery .

Q. What analytical methods are recommended for characterizing THP-SCl and its derivatives?

Q. Why is the THP ring structurally advantageous in THP-SCl compared to linear sulfonyl chlorides?

The tetrahydropyran (THP) ring provides:

Q. How does purity impact experimental outcomes with THP-SCl?

Commercial THP-SCl is typically 97% pure, with impurities including hydrolyzed THP-SO₃H . Mitigation strategies:

- Purify via flash chromatography (silica gel, hexane/EtOAc gradient).

- Monitor purity using HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can THP-SCl be utilized in the synthesis of complex heterocycles?

THP-SCl serves as a sulfonylation agent in multicomponent reactions. For example:

- Sulfonamide-linked macrocycles : React THP-SCl with diamines under high dilution conditions to prevent oligomerization .

- Cross-coupling reactions : Use Pd-catalyzed couplings to introduce the THP-sulfonyl group into aromatic systems .

Q. What strategies minimize THP-SCl hydrolysis during prolonged reactions?

- Employ molecular sieves (3Å) to scavenge trace water in solvents .

- Conduct reactions at low temperatures (−20°C to 0°C) to slow hydrolysis kinetics .

- Use scavenger bases (e.g., DMAP) to neutralize HCl byproducts and prevent acid-catalyzed degradation .

Q. How do steric and electronic effects of the THP ring influence sulfonylation kinetics?

Computational studies (e.g., DFT) reveal:

Q. What contradictions exist in reported reactivity data for THP-SCl, and how can they be resolved?

Discrepancies in reaction yields (e.g., sulfonamide formation) may arise from:

Q. How can researchers explore the biological activity of THP-SCl-derived sulfonamides?

Despite limited data on THP-SCl’s bioactivity, its sulfonamide derivatives can be screened for:

- Enzyme inhibition : Assay against proteases or kinases using fluorescence-based substrates.

- Cellular toxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .

- Structural optimization : Modify the THP ring or sulfonamide substituents to enhance target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.